molecular formula C8H6BrFO3 B1292709 5-Bromo-2-fluoro-4-methoxybenzoic acid CAS No. 949014-42-0

5-Bromo-2-fluoro-4-methoxybenzoic acid

Cat. No.: B1292709
CAS No.: 949014-42-0
M. Wt: 249.03 g/mol
InChI Key: DSLNYARFEZMGKA-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and methoxy groups

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of biaryl intermediates , suggesting that it may interact with enzymes or receptors involved in these pathways.

Mode of Action

It’s known that halogen-substituted benzoic acids can participate in various chemical reactions, such as palladium-mediated coupling with aryl boronic acids . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its potential role in the synthesis of biaryl intermediates , it might influence pathways involving these intermediates.

Pharmacokinetics

Similar compounds have been reported to have high gastrointestinal absorption , suggesting that this compound might also have good bioavailability.

Result of Action

Its potential role in the synthesis of biaryl intermediates suggests that it might contribute to the production of these compounds, which could have various effects depending on the specific intermediates produced.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes, often optimized for yield and purity. These methods typically use continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed:

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Chemistry: : 5-Bromo-2-fluoro-4-methoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: : Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-2-methoxybenzoic acid: Similar structure but different substitution pattern.

    2-Bromo-4-fluorobenzoic acid: Lacks the methoxy group.

    5-Fluoro-2-methoxybenzoic acid: Lacks the bromine atom.

Uniqueness: : 5-Bromo-2-fluoro-4-methoxybenzoic acid is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

5-bromo-2-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLNYARFEZMGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647413
Record name 5-Bromo-2-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949014-42-0
Record name 5-Bromo-2-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluoro-4-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Fluoro-4-methoxybenzoic acid (10.0 g) was suspended in acetic acid (80 mL). To the suspension was slowly added dropwise bromine (20.7 g)/acetic acid (20 mL) solution. After completion of the dropwise addition, the mixture was stirred at 25° C. for 3 hr and further at 60° C. for 4 hr, the completion of the reaction was confirmed by HPLC. After cooling to room temperature, to the suspension was added dropwise an aqueous solution of sodium sulfite (9.63 g) and water (100 mL). After completion of the dropwise addition, the mixture was stirred at 25° C. for 2 hr, and then for 2 hr under ice-cooling. The precipitated crystals were collected by filtration, washed four times with water (30 mL), and vacuum dried to give 5-bromo-2-fluoro-4-methoxybenzoic acid as white crystals (14.5 g, 99%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
9.63 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

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